molecular formula C16H10O5 B12705152 Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- CAS No. 126342-64-1

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)-

Cat. No.: B12705152
CAS No.: 126342-64-1
M. Wt: 282.25 g/mol
InChI Key: CBWRCCWYAYFJEL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- is a complex organic compound that belongs to the class of benzopyrans This compound is known for its unique chemical structure, which includes a benzoic acid moiety and a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- typically involves the condensation of 2-hydroxybenzoic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid. This reaction is often carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and mTOR pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- is unique due to its specific chemical structure, which combines the properties of benzoic acid and benzopyran.

Properties

CAS No.

126342-64-1

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-hydroxy-5-(4-oxochromen-2-yl)benzoic acid

InChI

InChI=1S/C16H10O5/c17-12-6-5-9(7-11(12)16(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-8,17H,(H,19,20)

InChI Key

CBWRCCWYAYFJEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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